molecular formula C16H18Cl2N2O4S B15354205 LumefantrineDioxiranylDimer(E/Z-Mixture)

LumefantrineDioxiranylDimer(E/Z-Mixture)

Cat. No.: B15354205
M. Wt: 405.3 g/mol
InChI Key: LYIIGHOYDRRHAJ-YLCXCWDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lumefantrine Dioxiranyl Dimer (E/Z-Mixture) is a structural analogue and specified impurity of lumefantrine, a key antimalarial drug used in combination therapies (e.g., with artemether) . It is characterized as a dimeric derivative formed via a dioxiranyl linkage between two lumefantrine units, existing as an E/Z stereoisomeric mixture . Its molecular formula is C₄₄H₂₄Cl₆O₂ (MW: 797.38), distinguishing it from the parent compound (C₃₀H₃₂Cl₃NO, MW: 528.94) . While lumefantrine functions by inhibiting heme detoxification in Plasmodium parasites, the dimer’s biological activity remains understudied. It is primarily identified in stability studies and pharmaceutical quality control as Impurity C .

Properties

Molecular Formula

C16H18Cl2N2O4S

Molecular Weight

405.3 g/mol

IUPAC Name

(4-methoxyphenyl)methyl (6S,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride

InChI

InChI=1S/C16H17ClN2O4S.ClH/c1-22-11-4-2-9(3-5-11)7-23-16(21)13-10(6-17)8-24-15-12(18)14(20)19(13)15;/h2-5,12,15H,6-8,18H2,1H3;1H/t12-,15+;/m1./s1

InChI Key

LYIIGHOYDRRHAJ-YLCXCWDSSA-N

Isomeric SMILES

COC1=CC=C(C=C1)COC(=O)C2=C(CS[C@@H]3N2C(=O)[C@H]3N)CCl.Cl

Canonical SMILES

COC1=CC=C(C=C1)COC(=O)C2=C(CSC3N2C(=O)C3N)CCl.Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Table 1: Physicochemical Properties of Lumefantrine Dioxiranyl Dimer vs. Analogues
Compound Molecular Formula Molecular Weight Solubility Melting Point (°C) Stability Notes
Lumefantrine C₃₀H₃₂Cl₃NO 528.94 Lipid-dependent 133–140 (free base) Sensitive to oxidation, hygroscopic
Lumefantrine Dioxiranyl Dimer C₄₄H₂₄Cl₆O₂ 797.38 No data available Not reported Likely crystalline (based on salt studies)
N-Desbutyl Lumefantrine C₂₆H₂₄Cl₃NO 472.83 Moderate 160–165 Major metabolite; stable in plasma
Lumefantrine-1-octyl sulfate C₃₈H₄₈Cl₃NO₄S 775.34 Enhanced in ILs 111–125 Ionic liquid form improves solubility

Key Observations :

  • Unlike lumefantrine salts (e.g., 1-octyl sulfate), the dimer lacks evidence of solubility enhancement via counterion interactions .

Pharmacokinetic Profile

Table 2: Pharmacokinetic Parameters
Parameter Lumefantrine Lumefantrine Dimer (Inferred) N-Desbutyl Lumefantrine
Tmax 6 h (fed conditions) Likely prolonged 24–48 h
AUC0-∞ 237–251 μg·h/mL Unreported 15–20% of parent
Half-life 4–6 days Potential extension 2–3 days
Bioavailability 8-fold ↑ with fat Likely lower (lipophilicity) Dose-dependent

Key Observations :

  • The dimer’s absorption may be slower (↑ Tmax) due to steric hindrance from its dimeric structure .
  • Limited data suggest lumefantrine’s metabolite, desbutyl-lumefantrine, has reduced efficacy, raising concerns about the dimer’s therapeutic utility .

Efficacy and Stability

Table 3: Efficacy in Antimalarial Activity
Compound Survival Time (Days) Cure Rate (%) Synergy with Adjuvants
Lumefantrine + Artemether 19–38.5 95–98 High
Artemether + Mefloquine 40–56 100 Very high
Lumefantrine Dimer Not tested Unknown No data

Key Observations :

  • Lumefantrine’s efficacy is heavily dependent on combination therapy (e.g., with artemether), while the dimer lacks efficacy data .
  • Stability studies indicate lumefantrine forms degradation impurities (e.g., DBK) under stress, but the dimer’s stability profile remains uncharacterized .

Toxicity and Regulatory Considerations

  • Lumefantrine-related impurities, including the dimer, exhibit toxicity profiles comparable to the parent drug in in silico assessments .
  • The dimer’s stereoisomerism (E/Z mixture) may introduce variability in toxicity, akin to cis/trans acid co-formulations affecting lumefantrine’s dissolution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.